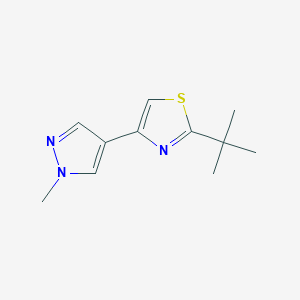
2-Cyclohexyloxy-1-pyrrolidin-1-ylpropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclohexyloxy-1-pyrrolidin-1-ylpropan-1-one, also known as CHMP or Pyrrolidinohexanophenone, is a synthetic cathinone that belongs to the family of designer drugs. This compound has gained significant attention in recent years due to its potential use in scientific research. CHMP is a psychoactive substance that has been known to produce stimulating effects on the central nervous system. In
作用機序
The exact mechanism of action of 2-Cyclohexyloxy-1-pyrrolidin-1-ylpropan-1-one is not fully understood. However, it is believed to act as a dopamine reuptake inhibitor, similar to other cathinones. It has been shown to increase the release of dopamine and other monoamines such as serotonin and norepinephrine. This increase in neurotransmitter release is thought to be responsible for the stimulant-like effects of 2-Cyclohexyloxy-1-pyrrolidin-1-ylpropan-1-one.
Biochemical and Physiological Effects:
2-Cyclohexyloxy-1-pyrrolidin-1-ylpropan-1-one has been shown to produce a range of biochemical and physiological effects. It has been known to increase heart rate, blood pressure, and body temperature. It has also been shown to cause hyperactivity, agitation, and stereotypic behavior in animal models. 2-Cyclohexyloxy-1-pyrrolidin-1-ylpropan-1-one has been shown to have a high affinity for the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. This results in an increase in dopamine levels in the brain, which is thought to be responsible for the psychoactive effects of 2-Cyclohexyloxy-1-pyrrolidin-1-ylpropan-1-one.
実験室実験の利点と制限
2-Cyclohexyloxy-1-pyrrolidin-1-ylpropan-1-one has several advantages when used in lab experiments. It is relatively easy to synthesize and purify, making it a cost-effective option for researchers. 2-Cyclohexyloxy-1-pyrrolidin-1-ylpropan-1-one has also been shown to produce consistent and predictable effects in animal models, making it a reliable tool for studying the effects of cathinones on the brain. However, there are also limitations to using 2-Cyclohexyloxy-1-pyrrolidin-1-ylpropan-1-one in lab experiments. The psychoactive effects of 2-Cyclohexyloxy-1-pyrrolidin-1-ylpropan-1-one may confound experimental results, making it difficult to interpret the data. Additionally, the use of 2-Cyclohexyloxy-1-pyrrolidin-1-ylpropan-1-one in animal models raises ethical concerns, as it involves the use of psychoactive substances on living organisms.
将来の方向性
There are several future directions for the use of 2-Cyclohexyloxy-1-pyrrolidin-1-ylpropan-1-one in scientific research. One area of interest is the study of the long-term effects of cathinone use on the brain. 2-Cyclohexyloxy-1-pyrrolidin-1-ylpropan-1-one has been shown to produce changes in the dopaminergic system, which may have implications for addiction and other psychiatric disorders. Another area of interest is the development of novel treatments for psychiatric disorders such as depression and anxiety. 2-Cyclohexyloxy-1-pyrrolidin-1-ylpropan-1-one has been shown to produce antidepressant-like effects in animal models, which may have implications for the development of new treatments. Finally, there is a need for further research into the safety and efficacy of 2-Cyclohexyloxy-1-pyrrolidin-1-ylpropan-1-one, particularly in the context of human use.
Conclusion:
In conclusion, 2-Cyclohexyloxy-1-pyrrolidin-1-ylpropan-1-one is a synthetic cathinone that has gained significant attention in recent years due to its potential use in scientific research. It has been shown to produce a range of biochemical and physiological effects, and has been used to study the effects of cathinones on the dopaminergic system. 2-Cyclohexyloxy-1-pyrrolidin-1-ylpropan-1-one has several advantages when used in lab experiments, but also has limitations that must be considered. There are several future directions for the use of 2-Cyclohexyloxy-1-pyrrolidin-1-ylpropan-1-one in scientific research, including the study of the long-term effects of cathinone use on the brain and the development of novel treatments for psychiatric disorders.
合成法
The synthesis of 2-Cyclohexyloxy-1-pyrrolidin-1-ylpropan-1-one involves the reaction of cyclohexanone with pyrrolidine and bromo-propane. The reaction is carried out in the presence of a strong base such as sodium hydroxide. The product is then extracted and purified using various techniques such as chromatography and recrystallization. The final product obtained is a white crystalline powder.
科学的研究の応用
2-Cyclohexyloxy-1-pyrrolidin-1-ylpropan-1-one has been extensively used in scientific research due to its potential to induce behavioral changes in animal models. It has been known to produce locomotor activity, hyperthermia, and other stimulant-like effects. 2-Cyclohexyloxy-1-pyrrolidin-1-ylpropan-1-one has also been used to study the effects of cathinones on the dopaminergic system. It has been shown to increase dopamine release in the striatum, which is a region of the brain associated with reward and motivation.
特性
IUPAC Name |
2-cyclohexyloxy-1-pyrrolidin-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2/c1-11(13(15)14-9-5-6-10-14)16-12-7-3-2-4-8-12/h11-12H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBDXDKXDZAMASC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1)OC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-Methyl-2-(4-methylphenyl)piperidin-1-yl]ethanone](/img/structure/B7629857.png)
![1-[2-(8-Azaspiro[4.5]decane-8-carbonyl)piperidin-1-yl]propan-1-one](/img/structure/B7629858.png)
![1-[4-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)-1,3-thiazolidin-3-yl]ethanone](/img/structure/B7629878.png)
![1-[2-(2,3-Dichlorophenyl)cyclopropyl]-3-(1-methyl-2-oxopyrrolidin-3-yl)urea](/img/structure/B7629880.png)
![2-Azaspiro[4.5]decan-2-yl-(5-ethyl-1,3-oxazol-4-yl)methanone](/img/structure/B7629888.png)
![2-Azaspiro[4.5]decan-2-yl-[1-(2-piperidin-1-ylethyl)pyrazol-4-yl]methanone](/img/structure/B7629896.png)


![N-(1-methylcycloheptyl)-7-oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7629907.png)
![6,7-dihydro-4H-thieno[3,2-c]thiopyran-4-yl-(3,3-dimethylmorpholin-4-yl)methanone](/img/structure/B7629908.png)

![N-methyl-N-(2-methylpyrazol-3-yl)-6,7-dihydro-4H-thieno[3,2-c]thiopyran-4-carboxamide](/img/structure/B7629930.png)

